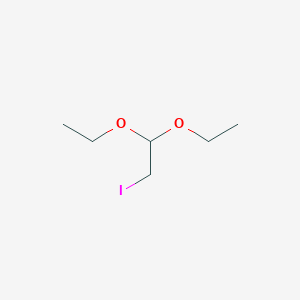

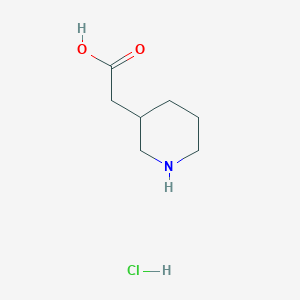

![molecular formula C7H12N2O2 B1314174 1-Oxa-3,8-diazaspiro[4.5]decan-2-one CAS No. 5052-95-9](/img/structure/B1314174.png)

1-Oxa-3,8-diazaspiro[4.5]decan-2-one

概要

説明

“1-Oxa-3,8-diazaspiro[4.5]decan-2-one” is an organic compound . It is also known as “1-oxa-3,8-diazaspiro [4.5]decan-2-one hydrochloride” with a CAS number of 5052-96-0 . The compound appears as a powder .

Molecular Structure Analysis

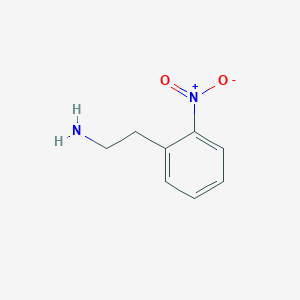

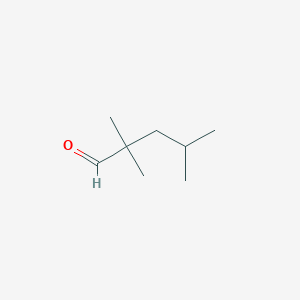

The molecular structure of “1-Oxa-3,8-diazaspiro[4.5]decan-2-one” is represented by the SMILES string O=C1OC2(CCNCC2)CN1 . The compound has a molecular weight of 156.18 .

Physical And Chemical Properties Analysis

“1-Oxa-3,8-diazaspiro[4.5]decan-2-one” is a solid at room temperature . The compound has a molecular weight of 192.65 . It has a melting point of 267-270°C .

科学的研究の応用

Medicine: Potential Therapeutic Applications

1-Oxa-3,8-diazaspiro[4.5]decan-2-one and its derivatives have been explored for their potential therapeutic applications. One study suggests their use in the treatment of eating disorders . The compound’s structural complexity allows for the synthesis of various derivatives, which could be tailored for specific pharmacological targets.

Biochemistry: Enzyme Inhibition

Spirocyclic compounds are known to interact with biological molecules. 1-Oxa-3,8-diazaspiro[4.5]decan-2-one could be used in biochemical studies to explore enzyme inhibition, which is crucial for developing new drugs and understanding metabolic pathways .

Pharmacology: Drug Development

The compound has been identified as a potential selective TYK2/JAK1 inhibitor, which could be significant in the treatment of inflammatory diseases . Its role in drug development is promising, given the ongoing search for selective and effective inhibitors in pharmacotherapy.

Safety and Hazards

The compound is classified under the GHS07 hazard class . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

作用機序

Target of Action

The primary targets of 1-Oxa-3,8-diazaspiro[4.5]decan-2-one are TYK2/JAK1 and RIPK1 . TYK2/JAK1 are key proteins involved in the signaling of cytokines, which play a crucial role in immune response. RIPK1 is a critical protein in necroptosis, a form of programmed cell death, and is considered a significant driver of various inflammatory diseases .

Mode of Action

1-Oxa-3,8-diazaspiro[4.5]decan-2-one interacts with its targets by inhibiting their kinase activity . By inhibiting TYK2/JAK1, it regulates the expression of related genes and the formation of Th1, Th2, and Th17 cells . By inhibiting RIPK1, it blocks the activation of the necroptosis pathway .

Biochemical Pathways

The compound affects the TYK2/JAK1 signaling pathway and the necroptosis pathway . The inhibition of these pathways leads to the regulation of gene expression and cell formation, and the blocking of programmed cell death, respectively .

Pharmacokinetics

The ADME properties of 1-Oxa-3,8-diazaspiro[4The compound is a solid at room temperature , which may influence its absorption and distribution characteristics.

Result of Action

The molecular and cellular effects of 1-Oxa-3,8-diazaspiro[4.5]decan-2-one’s action include the regulation of gene expression, the alteration of Th1, Th2, and Th17 cell formation, and the prevention of necroptosis .

Action Environment

The compound is stable at room temperature , which suggests that it may be stable under a variety of environmental conditions.

特性

IUPAC Name |

1-oxa-3,8-diazaspiro[4.5]decan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O2/c10-6-9-5-7(11-6)1-3-8-4-2-7/h8H,1-5H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQGLKWIXYWZNGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12CNC(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00513822 | |

| Record name | 1-Oxa-3,8-diazaspiro[4.5]decan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00513822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5052-95-9 | |

| Record name | 1-Oxa-3,8-diazaspiro[4.5]decan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00513822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How do these compounds exert their antihypertensive effects?

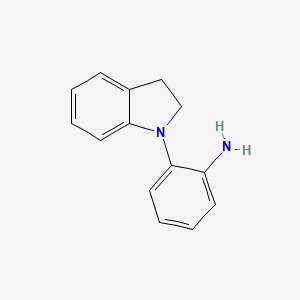

A1: Research suggests that specific 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives act as alpha-adrenergic receptor blockers [, ]. This means they interfere with the binding of norepinephrine to these receptors, ultimately leading to vasodilation and a decrease in blood pressure.

Q2: Is there a difference in activity depending on the specific alpha-adrenergic receptor targeted?

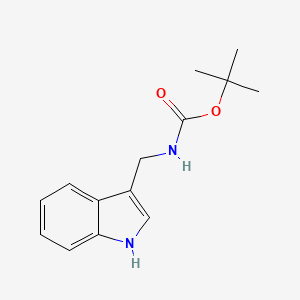

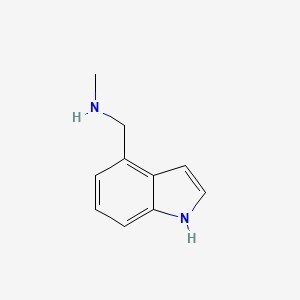

A2: Yes, studies on compounds like 8-[2-(3-indolyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]-decan-2-one (8) and 3-methyl-8-[2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one (29) showed differing affinities. Compound 29 primarily antagonized alpha-2 receptors, while compound 8 displayed a stronger affinity for alpha-1 receptors []. This difference in receptor selectivity could influence their overall pharmacological profiles and potential therapeutic applications.

Q3: How does the structure of 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives impact their antihypertensive activity?

A3: Structure-activity relationship (SAR) studies have been crucial in understanding how modifications to the core structure influence activity. For instance, within a series of 8-[2-(3-indolyl)ethyl] derivatives, substitutions at the 4-position significantly impacted potency, with the 4-ethyl compound demonstrating the most potent antihypertensive effects in spontaneously hypertensive rats [].

Q4: Have these compounds demonstrated efficacy in models beyond just isolated receptors?

A4: Yes, research has progressed beyond isolated receptor studies. Notably, compounds like 3a (3-benzyl-8-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-oxa-3,8-diazaspiro[4.5] decan-2-one) exhibited potent and long-lasting antagonism of bronchoconstriction induced by NK2 receptor agonists in guinea pig models, highlighting their potential for conditions beyond hypertension [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。